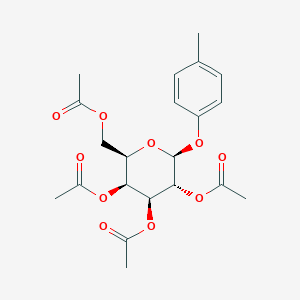

p-Tolyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside

Vue d'ensemble

Description

P-Tolyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside is a compound that is part of the Thermo Scientific Chemicals brand product . It is a white powder with a molecular formula of C21H26O9S and a molecular weight of 454.49 g/mol . This compound is known for its remarkable capacity to effectuate crucial modifications upon the intricate realm of carbohydrates .

Synthesis Analysis

A robust laboratory protocol for the three-step synthesis of p-tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside from commercial glucose pentaacetate has been reported . The synthesis is designed to be performed over two 5-hour lab sessions but can be expanded to three sessions . All compounds are purified through crystallization .Molecular Structure Analysis

The IUPAC name of this compound is [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate . The compound’s structure can be represented by the SMILES string: CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C .Chemical Reactions Analysis

The synthesis of this compound involves a carefully planned synthetic route involving various protecting and leaving group strategies . The concept of protecting group strategies is widely applied in the synthetic field .Physical and Chemical Properties Analysis

This compound is a white powder with a melting point of 115°C to 116°C . It has a molecular weight of 454.5 g/mol .Applications De Recherche Scientifique

Synthesis and Glycoside Clustering

A study by Meng et al. (2002) describes the facile synthesis of 1-thio-beta-lactoside clusters using 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl derivatives. This method involves the free-radical addition to allyl ether functions of various glycosides, showcasing an efficient route for creating glycoside clusters. These clusters are instrumental in studying anti-metastatic activities, indicating their potential therapeutic applications in cancer research. The synthesis leverages the reactivity of the acetyl-protected galactopyranoside moiety to create diverse glycoside structures, which could be of significant interest in the development of new biomolecules and therapeutic agents Meng, X., Yang, L.-D., Li, H., Li, Q., Cheng, T., Cai, M., & Li, Z.-J. (2002). Carbohydrate Research, 337(11), 977-981.

Structural Analysis and Molecular Interactions

Research by Gubica et al. (2013) focuses on the comprehensive structural analysis of methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-galactopyranoside. This study combines experimental techniques like single-crystal and powder X-ray diffraction with theoretical methods to elucidate the conformations of disaccharides. The findings contribute to a deeper understanding of the molecular interactions and structural properties of acetylated galactopyranosides, which could inform the design of novel molecules with specific biological activities Gubica, T., Bukowicki, J., Stępień, D. K., Ostrowski, A., Pisklak, D. M., & Cyranski, M. K. (2013). Journal of Molecular Structure, 1037, 49-56.

Safety and Hazards

Orientations Futures

The study of carbohydrates is one of the most rapidly growing fields in the scientific community today . Advancements in technology and the development of sensitive analytical techniques have helped elucidate other important biological roles of carbohydrates . This improved understanding has led to their increased application as therapeutic and diagnostic agents . The synthesis of complex carbohydrates like p-Tolyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside allows for facile derivatization of a target compound, aiding in drug discovery and design .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNBHYQEYRONSE-XDWAVFMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)

![(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate](/img/structure/B3068202.png)

![1,6-Dimethyl-3-(4-pyridyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3068210.png)

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)